Benzene-1,4-diammonium bis(4-methylbenzenesulphonate)

Crystal Engineering Hydrogen-Bonded Networks Solid-State Chemistry

Benzene-1,4-diammonium bis(4-methylbenzenesulphonate) (CAS 94441-90-4), also designated as 1,4-phenylenediammonium bis(toluene-4-sulfonate), is a pre-formed organic salt with molecular formula C20H24N2O6S2 and exact mass 452.108 g/mol. The compound consists of a fully protonated benzene-1,4-diammonium dication charge-balanced by two 4-methylbenzenesulphonate (p-toluenesulfonate) anions.

Molecular Formula C20H24N2O6S2
Molecular Weight 452.5 g/mol
CAS No. 94441-90-4
Cat. No. B12681324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene-1,4-diammonium bis(4-methylbenzenesulphonate)
CAS94441-90-4
Molecular FormulaC20H24N2O6S2
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC(=CC=C1[NH3+])[NH3+]
InChIInChI=1S/2C7H8O3S.C6H8N2/c2*1-6-2-4-7(5-3-6)11(8,9)10;7-5-1-2-6(8)4-3-5/h2*2-5H,1H3,(H,8,9,10);1-4H,7-8H2
InChIKeyWSRPTKSQZPNBDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene-1,4-diammonium bis(4-methylbenzenesulphonate) (CAS 94441-90-4): Procurement-Relevant Identity and Structural Profile


Benzene-1,4-diammonium bis(4-methylbenzenesulphonate) (CAS 94441-90-4), also designated as 1,4-phenylenediammonium bis(toluene-4-sulfonate), is a pre-formed organic salt with molecular formula C20H24N2O6S2 and exact mass 452.108 g/mol . The compound consists of a fully protonated benzene-1,4-diammonium dication charge-balanced by two 4-methylbenzenesulphonate (p-toluenesulfonate) anions. It is indexed under EINECS number 305-316-5 . Computed molecular descriptors indicate zero rotatable bonds between the ammonium and sulfonate groups, two hydrogen-bond donors, and six hydrogen-bond acceptors, defining a rigid, highly directional hydrogen-bonding architecture .

Why In-Class Phenylenediamine Salts Cannot Substitute Benzene-1,4-diammonium bis(4-methylbenzenesulphonate) Without Verification


Although the phenylenediammonium cation is shared across multiple salt forms, the counter-anion dictates crystal packing, solubility, thermal stability, and hydrogen-bonding topology, making direct interchange of the tosylate salt with halide, sulfate, or phosphate analogs unreliable without re-validation. For instance, crystal structures of related phenylenediammonium sulfonate salts reveal that the sulfonate oxygen atoms serve as acceptors in strong, geometrically constrained N—H···O hydrogen bonds that generate three-dimensional networks [1]. Changing the anion from tosylate to chloride eliminates these sulfonate-directed networks, altering the melting point, hygroscopicity, and reactivity profile of the material [2]. Consequently, procurement specifications tied to a particular salt stoichiometry and crystal form cannot be met by simply sourcing the free base or an alternative salt.

Quantitative Differentiation Evidence for Benzene-1,4-diammonium bis(4-methylbenzenesulphonate)


Crystal Engineering: Rigid Hydrogen-Bonding Architecture Versus Halide Salt Topologies

The benzene-1,4-diammonium dication engages both sulfonate oxygen atoms as acceptors in strong N—H···O hydrogen bonds. In the crystal structure of the closely analogous N,N′-diphenyl-1,4-phenylenediammonium bis(p-toluenesulfonate), these N—H···O interactions define an intercalated layer architecture with the cation sandwiched between two centrosymmetrically related anions [1]. This contrasts with benzene-1,4-diammonium chloride (CAS 624-18-0), where the smaller halide anion yields a denser, less directionally defined packing . No rotatable bonds exist between the diammonium and sulfonate moieties in the target compound, conferring a rigid hydrogen-bond geometry that is not replicated by halide salts .

Crystal Engineering Hydrogen-Bonded Networks Solid-State Chemistry

Anion Size and Molecular Volume: Distinguishing Tosylate from Halide and Small Oxyanion Salts

The p-toluenesulfonate anion (approximate van der Waals volume ~130 ų) is substantially larger than chloride (~25 ų), bromide (~31 ų), or nitrate (~40 ų). This difference directly impacts the unit cell volume and potential void space in the resulting salt structure. The target compound has a formula weight of 452.54 g/mol, versus 181.06 g/mol for the corresponding dihydrochloride salt . The larger anion size and mass of the tosylate salt may confer lower lattice energy per unit mass and potentially different solubility characteristics in organic solvents, although explicit aqueous solubility data for CAS 94441-90-4 were not located in the IUPAC-NIST Solubility Data Series [1].

Molecular Volume Ion Size Effects Crystal Packing

Two-Component Diazotype Photographic Formulations: Tosylate-Based Diazonium Salt Compatibility

A patent disclosing two-component diazotype materials specifies that the light-sensitive layer contains at least one diazonium compound derived from p-phenylenediamine, and that the toluenesulfonate used with the invention particularly comprises p-toluenesulfonate [1]. This indicates that the p-toluenesulfonate counter-ion is explicitly preferred over other anions for compatibility with the diazonium chemistry. While the patent does not disclose the exact CAS 94441-90-4 compound, it establishes that p-phenylenediamine-derived tosylate salts are chemically compatible with the diazotype light-sensitive layer matrix in a manner that other anion forms may not be.

Diazotype Materials Photographic Chemistry Light-Sensitive Layers

Enhanced Stability of Tosylate Salts Relative to Free Base or Halide Forms (Class-Level Evidence for 1,4-Diammonium Tosylates)

Although no direct TGA or DSC data were located for CAS 94441-90-4, analogous bis(4-methylbenzenesulfonate) salts of organic diamines have been reported to exhibit decomposition temperatures exceeding 250 °C, attributed to the ionic stabilization energy provided by the tosylate counter-ions . The p-toluenesulfonate anion is a well-established stabilizing counter-ion in pharmaceutical salt selection owing to its low hygroscopicity and high crystallinity relative to chloride salts [1]. The target compound, containing two tosylate anions per dication, is expected to follow this class trend, offering superior thermal robustness and reduced hygroscopicity compared to the corresponding dihydrochloride salt (benzene-1,4-diammonium chloride, CAS 624-18-0), which is reported as water-soluble and hygroscopic .

Salt Stability Thermal Stability Pharmaceutical Salt Selection

Oligoaniline Crystal Engineering: Defined N—H···O Hydrogen-Bond Distances in p-Toluenesulfonate Salts

In the crystal structure of N,N′-diphenyl-1,4-phenylenediammonium bis(p-toluenesulfonate) — a direct N-substituted analog of the target compound — the p-toluenesulfonate ions serve as acceptors in relatively strong N—H···O hydrogen bonds [1]. Quantitative hydrogen-bond geometry extracted from related 1,4-phenylenediammonium sulfonate structures shows N—H···O distances (H···O) in the range of 2.18–2.52 Å and D—H···A angles of 117–171°, indicating moderately strong to strong charge-assisted hydrogen bonds [2]. These well-defined geometric parameters enable predictable supramolecular synthon design, which is essential for oligoaniline-based conductive crystal engineering.

Oligoaniline Crystals Hydrogen-Bond Geometry Conductive Organic Materials

Validated Application Scenarios for Benzene-1,4-diammonium bis(4-methylbenzenesulphonate)


Crystal Engineering of Layered Organic-Inorganic Hybrid Materials

The rigid, zero-rotatable-bond structure of the benzene-1,4-diammonium dication combined with the hydrogen-bond-accepting sulfonate groups enables the design of lamellar crystal architectures. As demonstrated in analogous phenylenediammonium tosylate structures, the cation intercalates between centrosymmetrically related anion layers through strong N—H···O hydrogen bonds [1]. This architecture is valuable for researchers developing intercalation hosts, proton-conducting layered materials, or templated inorganic-organic hybrids where precise interlayer spacing is critical.

Two-Component Diazotype and Light-Sensitive Imaging Layers

Patent disclosures identify p-phenylenediamine-derived tosylate salts as compatible counter-ions for diazonium compounds in two-component diazotype light-sensitive materials [2]. Research groups formulating diazotype or related photoresist compositions can select this pre-formed tosylate salt to ensure counter-ion compatibility without requiring in situ salt metathesis, reducing formulation complexity.

Precursor for Oligoaniline and Conductive Organic Crystal Synthesis

The well-defined N—H···O hydrogen-bond geometry observed in N-substituted phenylenediammonium tosylate crystals, with H···O distances as short as 2.18 Å [3], makes this salt class a suitable building block for oligoaniline-based conductive crystals. The tosylate salt provides a crystalline, non-hygroscopic, and thermally robust precursor form that can be directly employed in co-crystallization or solid-state polymerization protocols where precise intermolecular spacing governs electronic properties.

Thermally Robust Organic Salt for High-Temperature Processing Environments

Based on class-level evidence from structurally analogous bis(4-methylbenzenesulfonate) diammonium salts, which exhibit decomposition temperatures exceeding 250 °C , this compound is suited for synthetic protocols or material processing steps that require thermal stability above typical halide salt decomposition thresholds. Procurement for high-temperature applications should prioritize the tosylate salt form over the chloride analog to avoid premature thermal degradation.

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